molecular formula C7H5Br2N3O B1447801 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal CAS No. 1375476-97-3

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal

Cat. No. B1447801
CAS RN: 1375476-97-3
M. Wt: 306.94 g/mol
InChI Key: JWUMMQZMFXYLLP-QQDOKKFESA-N
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Description

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal (2-Br-3-BPIP) is an organic compound that has been studied extensively due to its various applications in the fields of organic synthesis, medicinal chemistry and drug discovery. It is a brominated pyrazine derivative that has been used in a variety of reactions, including Diels-Alder reactions, aldol reactions, and Wittig reactions. In addition, 2-Br-3-BPIP has been used as a reagent for the synthesis of various heterocycles and organic compounds.

Scientific Research Applications

Pharmacological Research

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal: is a compound of interest in pharmacology due to its structural features. The presence of multiple bromine atoms makes it a potential candidate for the development of new pharmaceuticals through halogen bonding . Its pyrazine moiety, a heterocyclic aromatic compound, is often found in drugs that exhibit various biological activities, including antiviral, antibacterial, and anticancer properties.

Materials Science

In materials science, this compound’s unique structure could be utilized in the design of novel materials. The bromine atoms may allow for the creation of polymers with enhanced flame retardant properties. Additionally, the compound could serve as a precursor for the synthesis of organic semiconductors due to the electron-withdrawing nature of the bromine atoms, which could influence the charge transport properties of the resulting materials .

Organic Synthesis

As a building block in organic synthesis, 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal can be used to construct complex molecules. Its reactivity with various nucleophiles and electrophiles allows for the formation of diverse heterocyclic compounds. The imino group, in particular, can undergo various reactions, such as condensation, to form Schiff bases, which are valuable intermediates in organic chemistry .

Catalysis

The compound’s structure suggests potential use as a ligand in catalysis. The pyrazine ring could coordinate with metals to form catalysts that facilitate a variety of chemical reactions. This could be particularly useful in the development of green chemistry processes, where catalysts play a crucial role in reducing energy consumption and waste production .

Chemical Sensors

Due to the electron-rich nature of the pyrazine ring and the presence of bromine atoms, 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal could be explored as a chemical sensor. It may interact with specific analytes, leading to measurable changes in electrical conductivity or fluorescence, which can be used for the detection of gases or ions .

Drug Design

The structural features of 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal make it a valuable scaffold in drug design. The compound could be modified through various chemical reactions to create new derivatives with potential therapeutic effects. Its ability to form stable halogen bonds could be exploited to enhance the binding affinity of drug candidates to their biological targets .

properties

IUPAC Name

(3E)-2-bromo-3-(5-bromopyrazin-2-yl)iminopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3O/c8-5(4-13)1-11-7-3-10-6(9)2-12-7/h1-5H/b11-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUMMQZMFXYLLP-QQDOKKFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)N=CC(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CC(=N1)Br)/N=C/C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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